molecular formula C8H12O2SSi B095211 5-(Trimethylsilyl)thiophene-2-carboxylic acid CAS No. 18246-23-6

5-(Trimethylsilyl)thiophene-2-carboxylic acid

Cat. No.: B095211
CAS No.: 18246-23-6
M. Wt: 200.33 g/mol
InChI Key: APCJEUAHYFIVKA-UHFFFAOYSA-N
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Description

5-(Trimethylsilyl)thiophene-2-carboxylic acid is an organosilicon compound that features a thiophene ring substituted with a trimethylsilyl group at the 5-position and a carboxylic acid group at the 2-position. This compound is of interest due to its unique structural properties, which combine the characteristics of both silicon and sulfur-containing heterocycles. It is used in various fields of research, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trimethylsilyl)thiophene-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with thiophene, a five-membered sulfur-containing heterocycle.

    Trimethylsilylation: The thiophene undergoes a trimethylsilylation reaction to introduce the trimethylsilyl group at the 5-position. This can be achieved using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.

    Carboxylation: The trimethylsilylated thiophene is then subjected to carboxylation to introduce the carboxylic acid group at the 2-position. This can be done using carbon dioxide (CO2) in the presence of a strong base like butyllithium (BuLi).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Trimethylsilyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form thiophene oxides or thiophene dioxides.

    Reduction: The compound can be reduced to form dihydrothiophene derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are employed.

Major Products Formed

    Oxidation: Thiophene oxides and thiophene dioxides.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the reagent used.

Scientific Research Applications

5-(Trimethylsilyl)thiophene-2-carboxylic acid has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of organic electronic materials, such as organic semiconductors and conductive polymers.

    Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.

    Catalysis: The compound is used as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the processes.

Mechanism of Action

The mechanism of action of 5-(Trimethylsilyl)thiophene-2-carboxylic acid depends on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In material science, its electronic properties are exploited to enhance the performance of organic electronic devices. The molecular targets and pathways involved vary based on the specific reaction or application.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the trimethylsilyl group, resulting in different reactivity and properties.

    5-Methylthiophene-2-carboxylic acid: Contains a methyl group instead of a trimethylsilyl group, leading to different steric and electronic effects.

    5-Phenylthiophene-2-carboxylic acid: Contains a phenyl group, which significantly alters its chemical behavior and applications.

Uniqueness

5-(Trimethylsilyl)thiophene-2-carboxylic acid is unique due to the presence of the trimethylsilyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a useful component in material science applications.

Properties

IUPAC Name

5-trimethylsilylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2SSi/c1-12(2,3)7-5-4-6(11-7)8(9)10/h4-5H,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCJEUAHYFIVKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397166
Record name 5-(TRIMETHYLSILYL)-2-THIOPHENECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18246-23-6
Record name 5-(TRIMETHYLSILYL)-2-THIOPHENECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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